8-碘辛-1-烯

描述

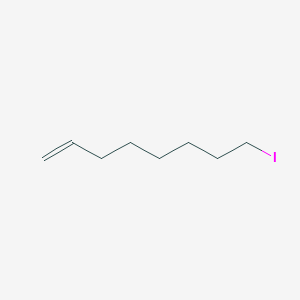

8-Iodooct-1-ene is a chemical compound with the molecular formula C8H15I . It has a molecular weight of 238.11 . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of 8-Iodooct-1-ene can be achieved through a process involving 1-octyne, DIBAL, and iodine . The reaction is heated to 50 °C for 3 hours, then quenched with sulfuric acid . The resulting product is then distilled to yield 8-Iodooct-1-ene .Molecular Structure Analysis

The InChI code for 8-Iodooct-1-ene is1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 iodine atom . Chemical Reactions Analysis

8-Iodooct-1-ene can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed cyanation of alkyl iodides . It can also be used in the synthesis of (Z)-non-2-enenitrile .Physical And Chemical Properties Analysis

8-Iodooct-1-ene is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8 °C . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.科学研究应用

Application in Organic Chemistry

- Summary of the Application : 8-Iodooct-1-ene is used in the Pd-catalyzed coupling of vinyl iodides with alkynes in water . This reaction is an effective method to create a carbon-carbon bond and is widely used in the synthesis of acetylenes, natural compounds, carbo- and heterocycles .

- Methods of Application or Experimental Procedures : The reaction of (1E)-1-iodooct-1-ene with 1-octyne or propargyl alcohol in the presence of CuI, and a base in Pd(PPh3)4, water results in the corresponding (7E)-hexadec-7-ene-9-yne and (4E)-undec-2-yne-4-ene-1-ol in a high yield . The reaction proceeds stereoselectively with the full retention of spatial configuration at the double bond .

Application in Nanomicelle-Enhanced Biocatalysis

- Summary of the Application : 8-Iodooct-1-ene can be used in nanomicelle-enhanced, asymmetric ERED-catalyzed reductions of activated olefins . This process is part of a 1-pot chemo- and bio-catalysis sequence in water .

- Methods of Application or Experimental Procedures : The process involves bio-catalytic reactions with ene-reductases (EREDs) in tandem with chemo-catalysis in water. These reactions can be greatly enhanced by the presence of nanomicelles derived from the surfactant TPGS-750-M .

- Results or Outcomes : The transformations illustrate the variety of sequences now possible in 1-pot as representative examples of this environmentally attractive approach to organic synthesis .

Application in Industrial Biocatalysis

- Summary of the Application : 8-Iodooct-1-ene can be used in the ene reductase enzyme class, which is making rapid progress towards routine industrial application for alkene hydrogenation .

- Methods of Application or Experimental Procedures : The process involves the use of ene reductases for alkene hydrogenation . In the future, it is also foreseeable that ene reductases may be used for the reverse reaction, namely desaturation and the formation of an alkene .

- Results or Outcomes : The application of 8-Iodooct-1-ene in this context contributes to the advancements in the field of industrial biocatalysis .

安全和危害

Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

属性

IUPAC Name |

8-iodooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRJYHWTXTYAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551911 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Iodooct-1-ene | |

CAS RN |

38380-55-1 | |

| Record name | 8-Iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。